molecular formula C10H12N4 B11730367 1-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-4-amine

1-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-4-amine

Cat. No.: B11730367
M. Wt: 188.23 g/mol
InChI Key: IUJZCDVYFGAEOW-UHFFFAOYSA-N
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Description

1-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-4-amine is a heterocyclic compound that features both pyridine and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both pyridine and pyrazole rings in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-4-amine typically involves the reaction of 2,6-dimethylpyridine with hydrazine derivatives under controlled conditions. One common method includes the cyclization of 2,6-dimethylpyridine-4-carbaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogenated pyrazole rings.

    Substitution: Alkylated or halogenated derivatives.

Scientific Research Applications

1-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 1-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

    1-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-3-amine: Similar structure but with a different position of the amino group on the pyrazole ring.

    2-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-4-amine: Similar structure but with a different position of the pyridine ring.

    1-(2,6-dimethylpyridin-4-yl)-3-methyl-1H-pyrazol-4-amine: Similar structure but with an additional methyl group on the pyrazole ring.

Uniqueness: 1-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-4-amine is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The combination of pyridine and pyrazole rings in this particular configuration allows for versatile applications in various fields.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

1-(2,6-dimethylpyridin-4-yl)pyrazol-4-amine

InChI

InChI=1S/C10H12N4/c1-7-3-10(4-8(2)13-7)14-6-9(11)5-12-14/h3-6H,11H2,1-2H3

InChI Key

IUJZCDVYFGAEOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C)N2C=C(C=N2)N

Origin of Product

United States

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